molecular formula C15H18BrN3O4 B6964468 2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide

2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide

Cat. No.: B6964468
M. Wt: 384.22 g/mol
InChI Key: UTOUBQGZSSGLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide typically involves the following steps:

    Formation of the Bromophenoxy Intermediate: The bromophenoxy group can be synthesized by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions.

    Coupling with Imidazolidinone: The intermediate is then coupled with 4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl propanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation Reaction: The final step involves the amidation reaction to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The imidazolidinone moiety can be reduced under specific conditions to yield different functional groups.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
  • 2-(3-chlorophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
  • 2-(3-bromophenoxy)-N-(4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide

Uniqueness

2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide is unique due to the specific combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromophenoxy group and the imidazolidinone moiety can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O4/c1-4-15(3)13(21)19(14(22)17-15)18-12(20)9(2)23-11-7-5-6-10(16)8-11/h5-9H,4H2,1-3H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOUBQGZSSGLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.